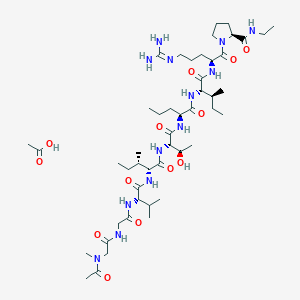![molecular formula C38H55N6O14P B605163 1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester CAS No. 1159501-31-1](/img/structure/B605163.png)
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACT-281959, a prodrug of ACT-246475, is a novel potent and selective P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. ACT-281959 showed antithrombotic efficacy after oral administration in the rat ferric chloride model. ACT-281959 entered clinical studies in healthy volunteers.
Scientific Research Applications
Synthesis and Chemical Properties
1-Piperazinecarboxylic acid derivatives play a significant role in the synthesis of various chemical compounds. For instance, Fathalla and Pazdera (2017) detailed the synthesis of piperazine substituted quinolones, crucial in medicinal chemistry, by direct condensation processes (Fathalla & Pazdera, 2017). Additionally, Hattori and Kinoshita (1979) explored the syntheses of polyamides containing uracil and adenine, showcasing the adaptability of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, these derivatives have been utilized to create potential therapeutic agents. Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds from piperazine derivatives that exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating their potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, Parveen et al. (2017) reported the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, which showed promising anti-proliferative activities in cancer research (Parveen et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
Another significant application of these derivatives is in the development of antimicrobial and anti-inflammatory agents. For example, Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives from piperazine nucleus that exhibited antimicrobial activity, underscoring the compound's utility in addressing infectious diseases (Fandaklı et al., 2012). Moreover, Romero et al. (1994) explored bis(heteroaryl)piperazines, which are potent non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating the derivatives' role in antiviral therapy (Romero et al., 1994).
Neuroprotective and Antiviral Research
Lecanu et al. (2010) synthesized and evaluated a novel compound, SP-04, derived from piperazine, for its multi-target neuroprotective properties as a treatment for Alzheimer's disease, indicating its potential in neurodegenerative disorder management (Lecanu et al., 2010). Similarly, the work by Watson et al. (2005) on CCR5 receptor-based mechanisms involving piperazine derivatives highlighted their application in HIV therapy (Watson et al., 2005).
properties
CAS RN |
1159501-31-1 |
|---|---|
Product Name |
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester |
Molecular Formula |
C38H55N6O14P |
Molecular Weight |
850.85976 |
IUPAC Name |
butyl 4-[3-[bis(propan-2-yloxycarbonyloxymethoxy)phosphoryl]-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C38H55N6O14P/c1-7-8-20-52-36(47)43-18-16-42(17-19-43)35(46)31(23-59(50,55-24-53-37(48)57-26(2)3)56-25-54-38(49)58-27(4)5)40-34(45)30-21-32(44-15-14-29(22-44)51-6)41-33(39-30)28-12-10-9-11-13-28/h9-13,21,26-27,29,31H,7-8,14-20,22-25H2,1-6H3,(H,40,45) |
InChI Key |
ZDPYSJCPGHHDID-SMCANUKXSA-N |
SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ACT-281959; ACT 281959; ACT281959. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





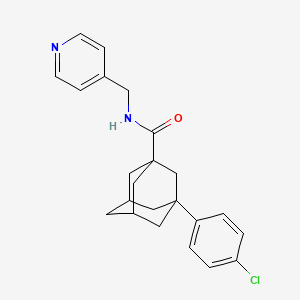

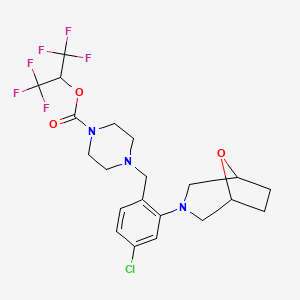


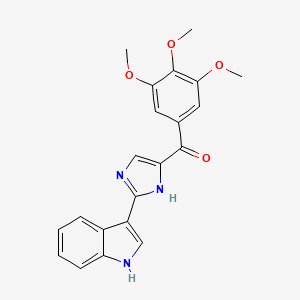
![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)
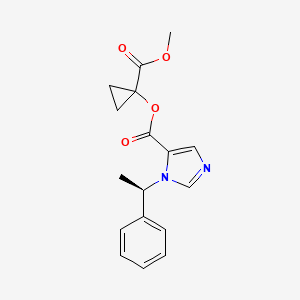
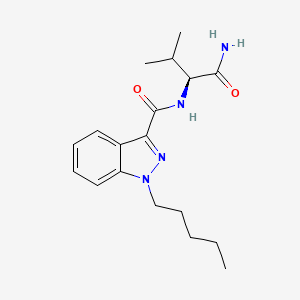
![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
